molecular formula C17H14N2O3 B2733286 (2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide CAS No. 910218-58-5

(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2733286
CAS No.: 910218-58-5
M. Wt: 294.31
InChI Key: HNLCSIFQKRXZRU-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Structural Analysis

Research has detailed the crystalline structures of compounds closely related to "(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide". Studies such as those by Reis et al. (2013) have elucidated the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, highlighting their conformation about the C-N bond and the relative positions of amide and pyran ring O atoms. These insights are crucial for understanding the interaction mechanisms of these compounds at the molecular level Reis et al., 2013.

Organic Synthesis

The synthesis of novel derivatives, such as those achieved through the domino synthesis protocol developed by Gyuris et al. (2011), demonstrates the versatility of chromene derivatives in chemical synthesis. These methods yield compounds with potential for further pharmacological application, showing high yields and showcasing the utility of isocyanide-based reactions Gyuris et al., 2011.

Antimicrobial Activity

The antimicrobial properties of N-Aryl-7-Hydroxy-2-Imino-2H-Chromene-3-Carboxamides have been confirmed through synthesis and biological testing. Compounds in this class have shown efficacy against various microbial strains, highlighting their potential as antimicrobial agents. This is significant for the development of new therapeutics in combating resistant bacterial infections Ukhov et al., 2021.

Antioxidant and Antibacterial Properties

Compounds derived from 4H-chromene-3-carboxamide have been synthesized and tested for their antioxidant and antibacterial activities. Notably, solvent-free synthesis approaches have produced derivatives with significant activity, underscoring the potential of these compounds in developing new antioxidant and antibacterial therapies Chitreddy & Shanmugam, 2017.

Cytotoxic Agents Against Cancer Cell Lines

The exploration of 2-Imino-2H-Chromene-3(N-aryl)carboxamides for their cytotoxic properties against human cancer cell lines reveals the potential of these compounds as cancer therapeutics. The bioisosteric replacement of key functional groups has led to compounds with potent activity, offering insights into the structure-activity relationships crucial for drug development Gill et al., 2016.

Properties

IUPAC Name

2-(4-methoxyphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-21-13-8-6-12(7-9-13)19-17-14(16(18)20)10-11-4-2-3-5-15(11)22-17/h2-10H,1H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNLCSIFQKRXZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.